2-对甲苯基-1H-苯并咪唑

描述

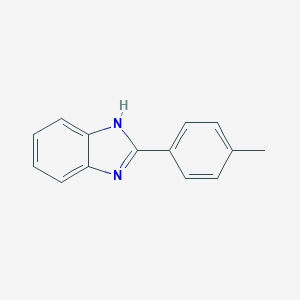

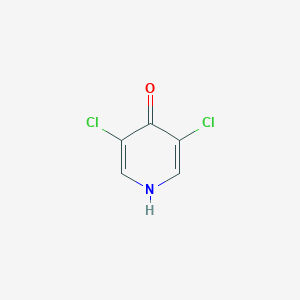

2-p-Tolyl-1H-benzoimidazole is an organic compound with the molecular formula C14H12N2 . It has an average mass of 208.258 Da and a monoisotopic mass of 208.100052 Da .

Synthesis Analysis

The synthesis of 2-p-Tolyl-1H-benzoimidazole can be achieved through several methods. One method involves the use of piperidine in ethanol under heating conditions . Another method uses diphosphorus tetraiodide in acetonitrile at 80°C in a sealed tube under an inert atmosphere . A third method involves the use of silphox [POCl3-n (SiO2)n, silica phosphinoxide] in N,N-dimethyl-formamide under microwave irradiation . Lastly, Amberlyst-15 can be used in water at 90°C for 2 hours under irradiation .Physical And Chemical Properties Analysis

2-p-Tolyl-1H-benzoimidazole has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.3±3.0 kJ/mol, and it has a flash point of 210.1±13.2 °C . The compound has an index of refraction of 1.671 and a molar refractivity of 66.0±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .科学研究应用

药物开发和生物学研究:

- El Foujji 等人(2021 年)研究了苯并咪唑衍生物的生物学重要性,表明合成的分子通过分子对接相互作用表现出类药物行为【El Foujji 等人,2021】.

- Zhao 等人(2015 年)研究了基于苯并咪唑的 Zn(II) 配合物,显示出对人癌细胞的潜在抗癌活性【Zhao 等人,2015】.

- Barrett 等人(2011 年)将基于苯并咪唑的分子表征为缺氧诱导因子脯氨酰羟化酶的抑制剂,显示出治疗炎症性贫血的希望【Barrett 等人,2011】.

- Kim 等人(1996 年)探索了苯并咪唑衍生物作为拓扑异构酶 I 毒物及其对人淋巴母细胞系的细胞毒性【Kim 等人,1996】.

- Mann 等人(2001 年)合成了一个双苯并咪唑化合物,显示出有效的生长抑制和抗肿瘤活性【Mann 等人,2001】.

材料科学和化学:

- Kabir 等人(2010 年)提出了 2-吡啶-2-基-1H-苯并咪唑作为铜催化交叉偶联反应的有效配体,可用于有机合成【Kabir 等人,2010】.

- Hu 等人(2017 年)开发了含有苯并咪唑的材料,用于蓝色磷光有机发光二极管【Hu 等人,2017】.

- Huang 等人(2004 年)合成了带有苯并咪唑配体的双环金属化铱配合物,显示出高磷光和发光器件的潜力【Huang 等人,2004】.

其他应用:

- Zhao 等人(2017 年)合成了基于苯并咪唑的 Cu(II) 配合物,显示出对癌细胞的有效细胞毒性,并具有作为抗癌剂的潜力【Zhao 等人,2017】.

- Obot 和 Obi-Egbedi(2010 年)对苯并咪唑衍生物进行了理论研究,探索了它们作为腐蚀抑制剂的潜力【Obot 和 Obi-Egbedi,2010】.

- El-Meguid(2014 年)评估了含有苯并咪唑部分的化合物的抗菌活性,显示出对各种细菌和真菌的有效性【El-Meguid,2014】.

属性

IUPAC Name |

2-(4-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWQFYMPODDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352407 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-03-6 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2-(4-Methylphenyl)-1H-benzimidazole and how does it influence its interactions?

A1: 2-(4-Methylphenyl)-1H-benzimidazole (also known as 2-(p-tolyl)-1H-benzo[d]imidazole or 2-p-Tolyl-1H-benzoimidazole) consists of a benzimidazole core linked to a 4-methylphenyl (p-tolyl) group. X-ray crystallography reveals that the benzimidazole and tolyl groups are not coplanar, exhibiting a dihedral angle of 27.5°. [] This non-planar geometry influences the compound's interactions with other molecules, such as its binding to proteins. For example, research has explored its interaction with bovine serum albumin. [] Additionally, the presence of N—H⋯N hydrogen bonds and π–π stacking interactions contribute to the formation of a two-dimensional supramolecular array in its crystal structure. []

Q2: Has 2-(4-Methylphenyl)-1H-benzimidazole shown potential in biological systems?

A2: Yes, a closely related derivative, 5-methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD), was identified as a repressor of matrix metalloproteinase-9 (MMP-9) expression in a high-throughput screening study. [] MMP-9 plays a critical role in cancer progression, and inhibiting its expression is a potential therapeutic strategy. MPBD demonstrated inhibitory effects on MMP-9-dependent invasion of cancer cells, preosteoclast migration, and osteoclast activity. [] This suggests that 2-(4-Methylphenyl)-1H-benzimidazole and its derivatives warrant further investigation for potential anticancer applications.

Q3: Are there any specific structural features of 2-(4-Methylphenyl)-1H-benzimidazole derivatives that are important for their biological activity?

A3: While detailed structure-activity relationship (SAR) studies for 2-(4-Methylphenyl)-1H-benzimidazole itself are limited in the provided literature, the example of MPBD offers some insight. The presence of the 5-methyl group on the benzimidazole ring in MPBD was found to be crucial for its inhibitory activity against MMP-9. [] This suggests that even minor structural modifications to the benzimidazole scaffold can significantly impact biological activity and highlights the importance of SAR studies in optimizing this class of compounds for therapeutic applications.

Q4: Are there any analytical techniques particularly suited for studying 2-(4-Methylphenyl)-1H-benzimidazole and its derivatives?

A4: X-ray crystallography has proven valuable in elucidating the detailed three-dimensional structure of 2-(4-Methylphenyl)-1H-benzimidazole, revealing key structural features and interactions. [] Additionally, fluorescence spectroscopy has been successfully employed to investigate the interaction of a 2-(4-Methylphenyl)-1H-benzimidazole derivative with cysteine. [] This technique exploits the fluorescence turn-on effect observed upon reaction with cysteine, highlighting its potential for developing sensitive and selective probes for biomolecule detection.

Q5: What future research directions are suggested by the existing knowledge on 2-(4-Methylphenyl)-1H-benzimidazole?

A5: Given the promising biological activity exhibited by MPBD, further research exploring the SAR of 2-(4-Methylphenyl)-1H-benzimidazole derivatives is essential. [] Investigating the effects of various substituents on the benzimidazole and phenyl rings could lead to the identification of compounds with enhanced potency, selectivity, and pharmacological properties. Additionally, exploring alternative synthetic routes and formulation strategies could improve the stability, solubility, and bioavailability of these compounds, facilitating their development as potential therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

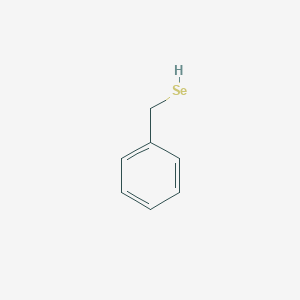

![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)